Receptor Selectivity: Nenocorilant vs. Mifepristone – Progesterone Receptor Cross-Reactivity
Nenocorilant demonstrates absolute selectivity for the glucocorticoid receptor (GR) over the progesterone receptor (PR), a critical differentiator from mifepristone. In competitive binding assays, Nenocorilant (CORT125134) exhibits a PR binding Ki classified as 'inactive' (no detectable binding at relevant concentrations), whereas mifepristone binds the PR with a Ki of 1 nM . This selectivity translates clinically: Nenocorilant treatment avoids antiprogestin adverse events such as endometrial thickening and irregular vaginal bleeding that are observed with mifepristone .
| Evidence Dimension | Progesterone Receptor Binding Affinity |
|---|---|
| Target Compound Data | Inactive (no detectable binding) |
| Comparator Or Baseline | Mifepristone: Ki = 1 nM |
| Quantified Difference | Qualitative: Nenocorilant shows no PR affinity; mifepristone shows nanomolar affinity |
| Conditions | In vitro competitive binding assay using human progesterone receptor |
Why This Matters
Eliminates PR-mediated adverse effects, enabling chronic dosing without gynecological complications that limit mifepristone's utility in female patients.
- [1] Hunt HJ, et al. Table 2: In vitro pharmacology of GR antagonists. In: Clark RD, et al. Comprehensive characterization of selective glucocorticoid receptor modulators. PMC8099171. View Source
- [2] Pivonello R, et al. Terapia medica della sindrome di Cushing: aggiornamento su relacorilant e levoketoconazolo. L'Endocrinologo. 2021;22:158-160. View Source
